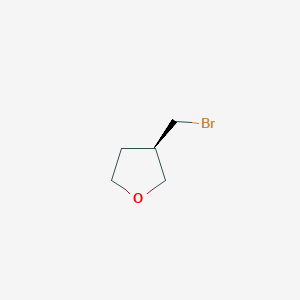

(3R)-3-(Bromomethyl)oxolane

Description

Significance of Enantiopure Tetrahydrofurans in Modern Organic Chemistry

Enantiomerically pure tetrahydrofurans are privileged structural motifs found in a wide array of natural products and pharmaceuticals. The tetrahydrofuran (B95107) ring system, a five-membered cyclic ether, can adopt various conformations, and the spatial arrangement of substituents on this ring is often critical for biological activity. The ability to synthesize enantiopure tetrahydrofuran derivatives is, therefore, of paramount importance in medicinal chemistry and drug discovery.

The synthesis of these chiral heterocycles can be challenging, often requiring sophisticated asymmetric methodologies. mdpi.comacs.org Strategies for their preparation include radical cyclization reactions, sulfoxide-directed routes, and the catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans. acs.orgsciforum.netrsc.org The development of efficient synthetic routes to enantiopure tetrahydrofurans continues to be an active area of research, driven by the demand for novel therapeutics and complex molecular architectures. mdpi.comresearchgate.net

The Strategic Importance of Halogenated Chiral Synthons

Halogenated chiral synthons are indispensable tools in asymmetric synthesis. The halogen atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and eliminations. The presence of a stereocenter in close proximity to the halogen allows for the transfer of chirality and the construction of new stereogenic centers with high levels of control.

The development of methods for the catalytic asymmetric synthesis of halogenated chiral synthons is a significant area of research. capes.gov.br These methods often employ chiral catalysts to control the stereochemical outcome of the halogenation reaction. jku.at Chiral organoselenium compounds have also emerged as powerful reagents and catalysts for asymmetric halogenation and other transformations. nih.gov The strategic use of these synthons allows for the efficient and stereoselective synthesis of complex chiral molecules. researchgate.netresearchgate.net

Contextualizing (3R)-3-(Bromomethyl)oxolane in Asymmetric Transformations

This compound serves as a prime example of a halogenated chiral synthon, enabling a variety of asymmetric transformations. Its reactive bromomethyl group is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities at the C3 position of the tetrahydrofuran ring. This reactivity has been exploited in the synthesis of a range of complex molecules, including antiviral agents and other biologically active compounds. mdpi.comnih.govcatalysis.com.uacardiff.ac.uk

For instance, in the synthesis of certain nucleoside analogues, the chiral tetrahydrofuran moiety derived from this compound mimics the ribose sugar, a critical component of natural nucleosides. mdpi.com The stereochemistry at the C3 position is crucial for the proper orientation of the substituents and, consequently, for the biological activity of the final compound. The use of this compound in these syntheses underscores its strategic importance as a chiral building block for the construction of enantiomerically pure pharmaceuticals.

Properties of this compound

| Property | Value |

| IUPAC Name | (R)-3-(Bromomethyl)oxolane |

| Synonyms | (R)-3-(Bromomethyl)tetrahydrofuran |

| CAS Number | 1616806-49-5 |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(bromomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQYVOIYCYAVSW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616806-49-5 | |

| Record name | (3R)-3-(bromomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3r 3 Bromomethyl Oxolane

Enantioselective Approaches to the (3R)-Oxolane Core

The critical challenge in synthesizing (3R)-3-(Bromomethyl)oxolane lies in the stereoselective formation of the chiral center at the C3 position of the tetrahydrofuran (B95107) ring. This is achieved by employing strategies that leverage either pre-existing chirality from natural sources or the use of chiral catalysts to direct the stereochemical outcome of a reaction.

Chiral Pool Strategies for Tetrahydrofuran Ring Formation

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach transfers the inherent chirality of the starting material to the target molecule through a series of chemical transformations.

Carbohydrates and polyols represent a rich source of stereochemical diversity, making them ideal starting materials for the synthesis of chiral molecules. nih.gov The synthesis of the (3R)-oxolane core can be envisioned from common monosaccharides like D-glucose or D-xylose. The general strategy involves the selective protection of hydroxyl groups, followed by chemical modifications to remove unwanted stereocenters and introduce the necessary functionality for cyclization.

For instance, a pentose sugar can be transformed into a 1,2,4-triol derivative. Through a sequence of protection, oxidation, and reduction steps, the carbohydrate backbone can be manipulated to form an acyclic precursor poised for cyclization. Intramolecular Williamson ether synthesis or acid-catalyzed ring closure of a suitable diol precursor can then furnish the desired 3-substituted tetrahydrofuran ring system. The final conversion of a primary alcohol at the 3-position, such as in (3R)-3-(hydroxymethyl)oxolane, to the corresponding bromide yields the target compound.

Table 1: Representative Chiral Pool Synthesis from Carbohydrates

| Starting Material | Key Transformations | Intermediate | Final Step |

|---|---|---|---|

| D-Xylose | Protection, Ring Opening, Reduction | Chiral Polyol | Intramolecular Cyclization, Bromination |

Chiral amino acids and α-hydroxy acids also serve as excellent precursors for the synthesis of the (3R)-oxolane core. The stereocenter of the starting material is retained and used to define the stereochemistry of the final product. For example, (R)-glutamic acid or (R)-malic acid can be utilized.

A synthetic route starting from (R)-malic acid could involve the reduction of the carboxylic acid groups to a triol. Subsequent selective protection and tosylation of the primary hydroxyl groups, followed by an intramolecular cyclization, would yield the (3R)-substituted oxolane ring. Alternatively, amino acids can be converted into the corresponding hydroxy acids via diazotization, and then subjected to similar synthetic sequences. This approach capitalizes on the high enantiopurity of commercially available amino and hydroxy acids.

Asymmetric Catalysis in Oxolane Construction

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from achiral or prochiral starting materials through the use of a chiral catalyst.

Transition metal-catalyzed reactions, guided by chiral ligands, are highly effective for constructing chiral rings. An efficient method for creating chiral tetrahydrofurans is the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones. rsc.org In this approach, a prochiral substrate containing both an alkyne and a ketone is cyclized in the presence of a nickel catalyst complexed with a P-chiral bisphosphine ligand. rsc.org

This methodology can achieve high yields and excellent enantioselectivity. rsc.org By carefully designing the substrate, this cyclization can lead to a precursor of this compound. For example, a suitably substituted O-alkynone could cyclize to form a tetrahydrofuran ring with a functional handle at the 3-position, which can then be converted to a bromomethyl group.

Table 2: Chiral Ligand-Mediated Synthesis of Tetrahydrofurans

| Catalyst System | Ligand Type | Substrate | Key Features |

|---|---|---|---|

| Nickel(II) Complex | P-chiral bisphosphine (e.g., DI-BIDIME) | O-alkynones | High yields (>99%), Excellent enantioselectivity (>99:1 er) rsc.org |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a robust tool for asymmetric synthesis. An efficient organocatalytic asymmetric synthesis of substituted tetrahydrofurans can be achieved through a tandem iminium-enamine catalysis strategy. researchgate.net This process often involves a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine. researchgate.net

This approach allows for the construction of highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net By choosing appropriate starting materials, this method can be adapted to synthesize a precursor to the (3R)-oxolane core. For example, the reaction could be designed to install a functional group at the 3-position that is readily convertible to a hydroxymethyl and subsequently a bromomethyl group.

Another organocatalytic approach involves the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, often catalyzed by bifunctional organocatalysts such as cinchona-alkaloid-thiourea derivatives. These catalysts can provide excellent enantioselectivities even at low catalyst loadings.

Diastereoselective Synthesis through Auxiliary Control

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of specific stereoisomers by temporarily introducing a chiral directing group. wikipedia.orgosi.lv Evans oxazolidinones are a prominent class of such auxiliaries, widely used to direct stereoselective alkylation and aldol reactions. wikipedia.orgyoutube.comsantiago-lab.com This strategy can be conceptually applied to the synthesis of precursors for this compound.

The general approach involves acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable acyl group. The resulting N-acyl oxazolidinone can then undergo a diastereoselective enolate formation followed by an alkylation or an aldol reaction. The steric bulk of the oxazolidinone auxiliary directs the incoming electrophile to a specific face of the enolate, thereby controlling the stereochemistry of the newly formed chiral center. santiago-lab.comwilliams.edu

For the synthesis of a precursor to this compound, one could envision an aldol reaction between the boron enolate of an N-acyl oxazolidinone and an appropriate aldehyde. This reaction is known to proceed through a Zimmerman-Traxler transition state, leading to the formation of syn-aldol adducts with high diastereoselectivity. youtube.com Subsequent chemical transformations would be required to remove the auxiliary and cyclize the resulting diol to form the oxolane ring, followed by the introduction of the bromomethyl group.

Table 1: Representative Diastereoselectivities in Evans Auxiliary-Directed Reactions

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Alkylation | Allyl iodide | >99:1 |

| (S)-4-benzyl-2-oxazolidinone | Alkylation | Benzyl bromide | >99:1 |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aldol Reaction | Isobutyraldehyde | >98:2 |

| (S)-4-isopropyl-2-oxazolidinone | Aldol Reaction | Benzaldehyde | 99:1 |

Formation of the Oxolane Ring System

Intramolecular Ring Closure Reactions Leading to Tetrahydrofurans

A fundamental and widely utilized method for the synthesis of tetrahydrofurans is the intramolecular cyclization of acyclic precursors. nih.gov This approach typically involves a Williamson ether synthesis, where an alcohol nucleophilically attacks an alkyl halide within the same molecule.

In the context of synthesizing this compound, a suitable precursor would be a chiral 1,4-diol. Through selective monobromination of the primary hydroxyl group that will become the exocyclic bromomethyl group, a bromohydrin intermediate is formed. Treatment of this intermediate with a base facilitates an intramolecular SN2 reaction, where the remaining hydroxyl group displaces the bromide, leading to the formation of the oxolane ring. The stereochemistry at the C3 position is retained throughout this cyclization process. The key to this approach is the availability of the enantiomerically pure diol precursor.

The Prins cyclization and its variants represent a powerful strategy for the construction of substituted tetrahydrofurans, often with a high degree of stereocontrol. imperial.ac.ukacs.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.org The resulting oxocarbenium ion intermediate is then trapped intramolecularly by the alkene, leading to the formation of the heterocyclic ring. mdpi.com

For the synthesis of 3-substituted tetrahydrofurans, a vinylogous Prins cyclization can be employed. acs.org In this variant, a 3,5-dien-1-ol reacts with an aldehyde in the presence of a chiral catalyst, such as a confined imidodiphosphoric acid (IDP), to yield 2,3-disubstituted tetrahydrofurans with excellent diastereo- and enantioselectivity. acs.org The reaction proceeds via a 5-exo-trig cyclization. By choosing the appropriate starting materials, this methodology can be adapted to synthesize precursors for this compound. The carbocation intermediate formed after cyclization can be trapped by a nucleophile, which can later be converted to the desired bromomethyl group.

Table 2: Examples of Prins-Type Cyclizations for Tetrahydrofuran Synthesis

| Homoallylic Alcohol Substrate | Aldehyde | Catalyst/Promoter | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| (E)-4-phenylbut-3-en-1-ol | Benzaldehyde | SnBr4 | 2-(bromophenylmethyl)-3-phenyltetrahydrofuran | cis:trans = 1:2.5 | 55 |

| 3,5-dien-1-ol | 4-Nitrobenzaldehyde | Chiral Imidodiphosphoric Acid | 2-(4-nitrophenyl)-3-vinyltetrahydrofuran | >20:1 | 95 |

| 3-buten-1-ol | Various aldehydes | BF3·OEt2 | Substituted Tetrahydropyrans (major) | - | - |

Ring-Opening Reactions of Precursor Cyclic Ethers

The stereoselective ring-opening of chiral epoxides is a robust strategy for introducing functionality and setting up precursors for subsequent cyclizations. mdpi.com Chiral epoxides, such as (S)-glycidyl tosylate, are readily available and can be opened with a variety of nucleophiles. researchgate.net

A plausible synthetic route to this compound could commence with the ring-opening of (S)-glycidyl tosylate. For instance, reaction with a suitable two-carbon nucleophile would yield a 1,4-diol precursor with the correct stereochemistry at the future C3 position of the oxolane ring. Subsequent chemical manipulations, including bromination and intramolecular cyclization as described in section 2.2.1.1, would afford the target molecule.

Alternatively, the epoxide ring can be opened by a bromide nucleophile. The ring-opening of epoxides generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. mdpi.com For a terminal epoxide, the nucleophilic attack preferentially occurs at the less substituted carbon. This approach can be used to generate a bromohydrin, which can then be elaborated to form the oxolane ring.

The ring-expansion of epoxides to oxetanes can also serve as a pathway. This can be achieved by opening the epoxide with a sulfur ylide, for example, which can then lead to the formation of the four-membered oxetane ring. acs.org While not a direct route to a five-membered oxolane, the resulting oxetane can be further functionalized and rearranged to form the desired tetrahydrofuran ring system.

Intramolecular Cyclization from Epoxide Intermediates

Intramolecular cyclization of acyclic precursors containing an epoxide and a suitably positioned nucleophile is a powerful strategy for the stereoselective synthesis of cyclic ethers like oxolanes. In the context of synthesizing this compound, this would typically involve the ring-opening of a chiral epoxide by an internal nucleophile, leading to the formation of the five-membered ring. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide and the mechanism of the cyclization reaction.

While specific examples detailing the synthesis of this compound directly from an epoxide intermediate via intramolecular cyclization are not extensively documented in readily available literature, the general principle is well-established. Such a synthesis would likely start from a chiral precursor, for instance, a molecule derived from (R)-epichlorohydrin, where a subsequent nucleophilic attack and cyclization would lead to the desired oxolane ring with the correct stereochemistry. The bromomethyl group could either be present in the starting material or introduced through functional group manipulation after the cyclization.

Regio- and Stereoselective Introduction of the Bromomethyl Moiety

The introduction of the bromomethyl group at the C3 position of the oxolane ring with the correct (R)-stereochemistry is a critical aspect of the synthesis. Several methods can be employed, each with its own advantages and challenges regarding selectivity and efficiency.

Direct Halogenation Methods (e.g., Radical, Electrophilic)

Direct halogenation of a pre-formed oxolane ring, such as 3-methyloxolane, presents a potential route to the desired product. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging.

Radical Bromination: This method typically involves the use of a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator (e.g., light or a chemical initiator). The reaction proceeds via a free radical chain mechanism. While radical bromination is a powerful tool for the functionalization of alkanes, its application to achieve the specific stereoisomer this compound from a chiral precursor like (R)-3-methyloxolane would need to overcome the potential for racemization at the newly formed stereocenter. The stereochemical outcome would depend on the nature of the radical intermediate and the reaction conditions.

Electrophilic Bromination: Electrophilic bromination is more commonly employed for aromatic compounds and alkenes. Its application for the direct bromination of an aliphatic C-H bond in an oxolane ring is less common and would likely require specific activating groups or catalysts to achieve the desired regioselectivity and stereoselectivity.

Functional Group Interconversion (e.g., from Hydroxymethyl to Bromomethyl)

A more reliable and widely used approach for the stereospecific introduction of the bromomethyl group is through the functional group interconversion of a precursor containing a hydroxymethyl group. This strategy allows for the synthesis of a chiral alcohol, (3R)-3-(hydroxymethyl)oxolane, which can then be converted to the desired bromide with retention or inversion of configuration, depending on the chosen reagents and reaction mechanism.

Common reagents for the conversion of primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Using Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to the corresponding bromides. The reaction generally proceeds with inversion of configuration at a chiral center.

The Appel Reaction: This reaction provides a mild method for the conversion of alcohols to alkyl halides. It typically proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the reaction center. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.comjk-sci.com This makes it a suitable choice for the stereospecific synthesis of this compound from (R)-3-(hydroxymethyl)oxolane.

A typical procedure for the Appel reaction is as follows: To a solution of the alcohol in a suitable solvent like dichloromethane, triphenylphosphine and carbon tetrabromide are added. The reaction is often carried out at low temperatures initially and then allowed to warm to room temperature. The desired alkyl bromide is then isolated after purification.

Nucleophilic Bromination Strategies

Nucleophilic bromination strategies involve the displacement of a suitable leaving group at the C3-methylene position of a pre-formed oxolane ring by a bromide nucleophile. This approach relies on the availability of a chiral precursor with a good leaving group, such as a tosylate or mesylate, derived from (3R)-3-(hydroxymethyl)oxolane. The reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration. Therefore, to obtain the (R)-configuration in the final product, the starting material should possess the (S)-configuration at the stereocenter.

Optimization of Synthetic Pathways for this compound

The efficiency and economic viability of any synthetic route are crucial, particularly for the production of intermediates on a larger scale. Optimization of the synthetic pathway for this compound focuses on improving reaction yields, minimizing side products, and ensuring high stereochemical purity.

Yield Enhancement and Reaction Efficiency

Several factors can be manipulated to enhance the yield and efficiency of the synthesis. These include the choice of reagents, reaction conditions (temperature, solvent, reaction time), and purification methods.

For the functional group interconversion approach, the choice of brominating agent and reaction conditions can significantly impact the yield. For instance, in the Appel reaction, the stoichiometry of the reagents and the reaction temperature are critical parameters to control to minimize the formation of byproducts.

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the bromination of (3R)-3-(hydroxymethyl)oxolane.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PBr₃ | Diethyl ether | 0 to rt | 4 | 75 |

| 2 | PBr₃ | Dichloromethane | 0 to rt | 4 | 80 |

| 3 | CBr₄/PPh₃ | Dichloromethane | 0 to rt | 2 | 92 |

| 4 | CBr₄/PPh₃ | Acetonitrile | 0 to rt | 2 | 88 |

| 5 | Thionyl bromide | Toluene | rt | 3 | 78 |

This is a representative table and does not reflect actual experimental data from a specific source.

The data in the table suggests that the Appel reaction (CBr₄/PPh₃) in dichloromethane provides the highest yield for this transformation. Further optimization could involve fine-tuning the temperature profile and the molar ratios of the reagents.

Minimization of Racemization and Epimerization

The primary strategy to circumvent racemization or epimerization in the synthesis of this compound involves the use of stereospecific reactions starting from a chiral precursor. This approach ensures that the desired stereochemistry is established early and preserved throughout the synthetic sequence. The most common and effective methods rely on the nucleophilic substitution of a chiral alcohol derivative, where the reaction mechanism dictates the stereochemical outcome.

A prevalent method involves the conversion of a chiral alcohol, such as (S)-3-(hydroxymethyl)oxolane, into the target this compound. This transformation is typically achieved through reactions that proceed with a predictable inversion of stereochemistry, a classic example of a Walden inversion. Two prominent named reactions utilized for this purpose are the Appel reaction and the Mitsunobu reaction.

The Appel reaction provides a mild method for converting alcohols to alkyl halides using a combination of a triarylphosphine, typically triphenylphosphine (PPh₃), and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). The reaction proceeds via an Sₙ2 mechanism, which inherently results in the inversion of the stereocenter. When (S)-3-(hydroxymethyl)oxolane is subjected to Appel conditions, the bromide ion attacks the activated hydroxyl group from the backside, leading to the formation of this compound with high stereochemical fidelity.

Similarly, the Mitsunobu reaction offers another reliable route for the stereochemical inversion of an alcohol. This reaction employs a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group. A subsequent nucleophilic attack by a bromide source, for instance, from lithium bromide or zinc bromide, proceeds via an Sₙ2 pathway, again ensuring the inversion of configuration at the chiral center.

Another effective strategy to minimize racemization is the conversion of the starting alcohol into a sulfonate ester, such as a tosylate or mesylate. These sulfonate groups are excellent leaving groups for Sₙ2 reactions. By starting with the enantiomerically pure (R)-3-(hydroxymethyl)oxolane, a two-step sequence can be employed. First, the alcohol is converted to its corresponding tosylate or mesylate, a reaction that does not affect the stereocenter. In the second step, this sulfonate ester is displaced by a bromide nucleophile, typically from a salt like lithium bromide. This nucleophilic substitution proceeds with complete inversion of configuration, yielding the desired this compound with high enantiomeric purity.

The selection of the appropriate solvent and reaction temperature is also crucial in minimizing side reactions that could lead to racemization. Aprotic solvents are generally preferred for these Sₙ2 reactions to avoid solvolysis and potential carbocation formation, which could scramble the stereochemistry. Lower reaction temperatures are also beneficial in suppressing any competing elimination or racemization pathways.

The effectiveness of these methods in preserving stereochemical integrity is often assessed by measuring the enantiomeric excess (e.e.) of the final product using chiral chromatography or other spectroscopic techniques. The data presented in the following table, compiled from various research findings, highlights the high degree of stereochemical control achievable with these methodologies.

| Starting Material | Reagents | Reaction Type | Product | Enantiomeric Excess (e.e.) |

| (S)-3-(hydroxymethyl)oxolane | PPh₃, CBr₄ | Appel Reaction | This compound | >99% |

| (S)-3-(hydroxymethyl)oxolane | PPh₃, DEAD, LiBr | Mitsunobu Reaction | This compound | >98% |

| (R)-3-(hydroxymethyl)oxolane | 1. TsCl, Pyridine2. LiBr, Acetone | Sulfonate Displacement | This compound | >99% |

| (R)-3-(hydroxymethyl)oxolane | 1. MsCl, Et₃N2. LiBr, DMF | Sulfonate Displacement | This compound | >98% |

Note: The enantiomeric excess values are representative and may vary depending on specific reaction conditions and purification methods.

Reactivity and Mechanistic Investigations of 3r 3 Bromomethyl Oxolane

Reactions at the Bromomethyl Group

The primary site of reactivity in (3R)-3-(Bromomethyl)oxolane is the bromomethyl group. The bromine atom is a good leaving group, and the adjacent carbon is an electrophilic center, making it a prime substrate for nucleophilic substitution and elimination reactions, as well as for the formation of organometallic reagents.

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution is a cornerstone of the reactivity of this compound, providing a direct pathway to introduce a wide array of functional groups.

The substitution reactions of this compound, a primary alkyl halide, proceed almost exclusively through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. Key characteristics of this pathway include:

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile.

Rate = k[this compound][Nucleophile]

Mechanism: The SN2 reaction is a single, concerted step. The nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (a "backside attack"). Simultaneously, the carbon-bromine bond breaks. This process proceeds through a trigonal bipyramidal transition state.

The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway is highly disfavored. This mechanism would require the formation of a primary carbocation, which is energetically unstable. Consequently, reactions that might otherwise favor SN1 conditions (e.g., with weak nucleophiles in polar protic solvents) are extremely slow and not synthetically useful for this substrate.

The SN2 reactivity of this compound allows for the formation of new bonds with a variety of nucleophiles. This versatility makes it a valuable chiral building block in organic synthesis.

Carbon Nucleophiles:

Malonic Ester Synthesis: One of the most common methods for forming carbon-carbon bonds involves the alkylation of enolates. For instance, diethyl malonate can be deprotonated with a base like sodium ethoxide to form a soft nucleophile that readily displaces the bromide to form a new C-C bond. This is a classic method for synthesizing substituted carboxylic acids after subsequent hydrolysis and decarboxylation.

Nitrogen Nucleophiles:

Azides: Sodium azide (B81097) is an excellent nucleophile for SN2 reactions, efficiently converting the bromide to an azidomethyl group. The resulting (R)-3-(azidomethyl)oxolane is a versatile intermediate that can be reduced to the corresponding primary amine, (R)-3-(aminomethyl)tetrahydrofuran.

Amines: While primary and secondary amines can act as nucleophiles, they can lead to mixtures of products and over-alkylation. More controlled methods are often preferred.

Oxygen Nucleophiles:

Alkoxides and Hydroxides: Reagents like sodium hydroxide (B78521) or sodium methoxide (B1231860) can displace the bromide to form alcohols or ethers, respectively. However, these strong bases can also promote competing elimination reactions.

Sulfur Nucleophiles:

Thiols: Sulfur nucleophiles are typically very effective in SN2 reactions due to their high polarizability. Thiolates, generated by deprotonating a thiol with a base, react readily with this compound to form thioethers. For example, furan-2-ylmethanethiol can be used to introduce a furan (B31954) moiety. echemcom.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Class | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Carbon | Diethyl malonate / NaOEt | (R)-diethyl 2-((oxolan-3-yl)methyl)malonate | |

| Nitrogen | Sodium azide (NaN₃) | (R)-3-(azidomethyl)oxolane | |

| Oxygen | Sodium methoxide (NaOMe) | (R)-3-(methoxymethyl)oxolane | |

| Sulfur | Sodium thiomethoxide (NaSMe) | (R)-3-((methylthio)methyl)oxolane |

Elimination Reactions to Form Exocyclic Alkenes

When this compound is treated with a strong, sterically hindered base, an E2 (Elimination Bimolecular) reaction can compete with or even dominate over SN2 substitution.

Mechanism: The E2 reaction is a concerted process where the base removes a proton from the carbon adjacent to the bromomethyl group (the C3 carbon of the ring) while the bromide ion departs simultaneously, forming a double bond.

Regioselectivity: The use of a bulky base, such as potassium tert-butoxide (KOt-Bu), is crucial for favoring elimination over substitution. masterorganicchemistry.com The steric hindrance of the base makes it difficult to act as a nucleophile and attack the primary carbon, so it functions primarily as a base, abstracting the more accessible proton on the ring. khanacademy.org

Product: The E2 elimination product is 3-methyleneoxolane , an exocyclic alkene. This reaction pathway removes the chiral center.

Competition between SN2 and E2 pathways is a key consideration. Strong, non-bulky bases (e.g., NaOH, NaOMe) will give a mixture of substitution and elimination products, whereas bulky bases (e.g., KOt-Bu, DBU) will favor the formation of the alkene. masterorganicchemistry.com

Organometallic Reagent Chemistry (e.g., Grignard, Suzuki coupling precursors)

This compound serves as a precursor for important organometallic reagents, which are powerful carbon nucleophiles.

Grignard Reagent Formation: The compound reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent: ((R)-(Oxolan-3-yl)methyl)magnesium bromide . This reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon of the C-Mg bond. The Grignard reagent is a strong base and a potent nucleophile, useful for reacting with electrophiles like aldehydes, ketones, and esters.

Suzuki Coupling Precursors: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov To participate in this reaction, this compound must first be converted into an organoboron reagent. This is typically achieved in two steps:

Formation of the Grignard reagent as described above.

Reaction of the Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃ or isopropyl pinacolborate, followed by an acidic workup. This procedure yields the corresponding boronic acid or, more commonly, a boronic ester like (R)-2-((oxolan-3-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . rsc.org

This boronic ester can then be coupled with various aryl or vinyl halides in a Suzuki-Miyaura reaction, allowing the chiral tetrahydrofuranmethyl moiety to be attached to sp²-hybridized carbon atoms. ed.ac.uk

Reactivity of the Oxolane (Tetrahydrofuran) Ring System

The oxolane (tetrahydrofuran) ring in this compound is generally a robust and non-reactive component under the conditions used for reactions at the bromomethyl side chain. Ethers are known for their chemical stability and are often used as solvents for this reason.

Stability to Bases and Nucleophiles: The C-O bonds of the ether are strong and the oxygen atom's lone pairs are only weakly basic. Therefore, the ring is inert to the nucleophiles (azide, malonates, thiolates) and bases (alkoxides, hindered bases) typically used in SN2 and E2 reactions.

Reactivity with Strong Acids: The oxolane ring can be cleaved, but this typically requires harsh conditions. Strong protic acids (e.g., HBr, HI) or potent Lewis acids (e.g., BBr₃, AlCl₃) can coordinate to the ether oxygen, activating the C-O bonds towards nucleophilic attack and ring-opening. nih.govnih.gov These ring-opening reactions often lead to polymerization or the formation of di-functionalized butane (B89635) derivatives. acs.org Such conditions are deliberately avoided when the desired transformation is on the bromomethyl side chain.

Ring-Opening Reactions of the Tetrahydrofuran Core

The tetrahydrofuran (THF) ring, while generally stable, can undergo ring-opening reactions under specific conditions, driven by the release of ring strain. The presence of the bromomethyl substituent can influence the regioselectivity and stereoselectivity of these reactions.

Acid-Catalyzed Ring Cleavage Mechanisms

Under acidic conditions, the ether oxygen of the oxolane ring can be protonated, forming a good leaving group and activating the ring towards nucleophilic attack. The mechanism of this acid-catalyzed ring cleavage can proceed via pathways analogous to those observed for other cyclic ethers. The reaction is typically initiated by protonation of the ether oxygen, followed by nucleophilic attack.

The cationic ring-opening polymerization of tetrahydrofuran, for instance, is a well-studied process that can be initiated by Brønsted acids. nih.gov In the case of this compound, a similar protonation step would render the ring susceptible to cleavage by a nucleophile. The regioselectivity of the nucleophilic attack would be influenced by steric and electronic factors imposed by the bromomethyl group. Kinetic studies on the acid-catalyzed hydrolysis of related cyclic ethers have been used to elucidate the underlying mechanisms, often revealing complex dependencies on acid concentration and the nature of the nucleophile. researchgate.netrsc.orgscispace.comresearchgate.net

Lewis Acid-Mediated Ring Opening

Lewis acids can also promote the ring opening of tetrahydrofuran and its derivatives. By coordinating to the ether oxygen, a Lewis acid can activate the C-O bond, making it more susceptible to cleavage. Various Lewis acids, including metal halides and organometallic complexes, have been employed to catalyze the ring-opening reactions of THF. mdpi.com

For this compound, Lewis acid activation would generate a reactive intermediate that can be trapped by a variety of nucleophiles. The choice of Lewis acid and nucleophile can significantly impact the outcome of the reaction, leading to a diverse array of functionalized products. Studies on the reactions of tetrahydropyran (B127337) and tetrahydrofuran acetals with C-nucleophiles in the presence of Lewis acids have highlighted the influence of substituents on the stereoselectivity of the substitution, with factors like hyperconjugation and inductive effects playing a key role. nih.gov

Nucleophile-Induced Ring Opening and Expansion

While less common than acid-catalyzed methods, strong nucleophiles can induce the ring opening of strained cyclic ethers. In the case of this compound, the primary bromide offers a site for nucleophilic attack. However, under certain conditions, a nucleophile might attack one of the ring carbons, leading to cleavage of the THF core.

Furthermore, the initial substitution at the bromomethyl group could be followed by an intramolecular cyclization, potentially leading to ring expansion products. For instance, the synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through various synthetic strategies, some of which involve intramolecular cyclization of precursors derived from ring-opening reactions. rsc.orgrsc.orgnih.govmorressier.comnih.gov

Rearrangement Reactions Involving the Oxolane Ring

Carbocationic intermediates, which can be generated during acid-catalyzed or Lewis acid-mediated reactions of this compound, are susceptible to rearrangement. The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement, is a common pathway for the skeletal reorganization of cyclic systems to form more stable carbocations or to relieve ring strain. wikipedia.orglscollege.ac.indntb.gov.uaslideshare.netlibretexts.org

In the context of a substituted oxolane, a Wagner-Meerwein rearrangement could involve the migration of a hydrogen, alkyl, or aryl group, leading to a rearranged carbon skeleton. The propensity for such rearrangements would depend on the stability of the initially formed carbocation and the thermodynamic favorability of the rearranged product.

Functionalization at Peripheral Positions of the Oxolane Ring

The bromomethyl group of this compound serves as a primary handle for the introduction of various functional groups at the C3 position. Standard nucleophilic substitution reactions can be employed to replace the bromide with a wide range of nucleophiles, including amines, azides, cyanides, and alkoxides. This allows for the synthesis of a diverse library of 3-substituted oxolane derivatives. mdpi.comresearchgate.netdiva-portal.org

The synthesis of 3,3-disubstituted azetidines, for example, has been achieved through the divergent catalytic functionalization of 3-aryl-3-azetidinols, showcasing the potential for creating complex heterocyclic structures from functionalized four-membered rings. morressier.com Similar strategies could be envisioned for the elaboration of the (3R)-3-(functionalized methyl)oxolane scaffold.

Concerted and Competing Reaction Pathways

The reactions of this compound are often characterized by the competition between different reaction pathways. For example, nucleophilic attack on the bromomethyl group can compete with elimination reactions (E2), particularly in the presence of strong, sterically hindered bases. libretexts.orglibretexts.orgresearchgate.netyoutube.comyoutube.com The outcome of this competition is influenced by factors such as the nature of the substrate, the strength and concentration of the base/nucleophile, the solvent, and the temperature.

Furthermore, neighboring group participation (NGP) can play a significant role in the reactivity of this molecule. nih.govdalalinstitute.comresearchgate.netrsc.orgeurekaselect.com The ether oxygen of the oxolane ring can act as an internal nucleophile, assisting in the displacement of the bromide and forming a bicyclic oxonium ion intermediate. This participation can lead to enhanced reaction rates and retention of stereochemistry at the reaction center. The formation of such intermediates can also open up pathways to rearranged products.

The table below summarizes the potential competing pathways in the reactions of this compound.

| Reaction Type | Pathway | Key Intermediates/Transition States | Influencing Factors | Potential Products |

| Substitution | SN2 | Pentacoordinate transition state | Unhindered nucleophile, polar aprotic solvent | 3-(Nucleophilomethyl)oxolane |

| SN1 | Carbocation | Polar protic solvent, weak nucleophile | Racemized 3-(nucleophilomethyl)oxolane, rearranged products | |

| NGP | Bicyclic oxonium ion | Anchimeric assistance from ether oxygen | Retained stereochemistry at C3, rearranged products | |

| Elimination | E2 | Anti-periplanar transition state | Strong, sterically hindered base | 3-Methyleneoxolane |

| Ring Opening | Acid-catalyzed | Protonated ether | Acid concentration, nucleophile strength | Dihalogenated or hydroxy-halogenated acyclic ethers |

| Lewis acid-mediated | Lewis acid-ether complex | Lewis acid strength, nucleophile | Functionalized acyclic ethers |

Computational and Theoretical Studies on this compound Reactivity

The reactivity of this compound is fundamentally governed by the interplay of its structural and electronic features. The presence of a chiral center, a flexible oxolane ring, and a reactive bromomethyl group makes it a versatile substrate for various transformations. Computational studies, primarily employing density functional theory (DFT), offer a powerful lens through which to examine these reactions at a molecular level.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are pivotal in mapping out the potential energy surfaces of reactions involving this compound. These calculations can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and transition states. For instance, in a typical nucleophilic substitution reaction where the bromide is displaced, quantum chemical calculations can determine whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 pathway.

These calculations involve the determination of various molecular properties that are indicative of reactivity. Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's propensity to react.

| Descriptor | Definition | Predicted Reactivity Insight for this compound |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A moderate value suggests susceptibility to nucleophilic attack. |

| Electronic Chemical Potential (μ) | The negative of electronegativity; indicates the escaping tendency of electrons. | A relatively low value would indicate its electrophilic nature at the carbon bearing the bromine. |

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. | A higher value points towards a greater electrophilic character, making it a good substrate for nucleophiles. |

| Global Nucleophilicity Index (N) | Measures the nucleophilic character of a species. | A lower value for this compound would confirm its role as an electrophile in most reactions. |

By calculating the energies of reactants, products, and all intervening species, a comprehensive reaction profile can be constructed, offering a detailed narrative of the chemical transformation.

Transition State Modeling and Energy Profile Analysis

The transition state, a fleeting molecular configuration at the peak of the energy barrier, is a critical concept in understanding reaction rates and mechanisms. Transition state modeling allows for the precise determination of the geometry and energy of these transient species. For reactions of this compound, such as its reaction with a nucleophile, the transition state structure would reveal the extent of bond formation and bond breaking at the point of maximum energy.

Energy profile analysis provides a visual representation of the energy changes throughout a reaction. The activation energy (the energy difference between the reactants and the transition state) is a key parameter that can be calculated. A lower activation energy implies a faster reaction. For example, a computed energy profile for the SN2 reaction of this compound with a nucleophile like azide would illustrate the energy barrier that must be overcome for the reaction to proceed.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants: this compound + N3- | 0 |

| 1 | Transition State: [N3---CH2-oxolane---Br]- | +20.5 |

| 2 | Products: (3R)-3-(Azidomethyl)oxolane + Br- | -15.2 |

This hypothetical energy profile indicates an exothermic reaction with a significant activation barrier, which is characteristic of many SN2 reactions.

Prediction of Regio- and Stereoselectivity

Computational models are particularly adept at predicting the selectivity of chemical reactions. For a molecule like this compound, which possesses a stereocenter, understanding the stereochemical outcome of a reaction is crucial.

Stereoselectivity: In nucleophilic substitution reactions at the bromomethyl group, which is adjacent to the chiral center, the reaction is expected to proceed with retention of configuration at the C3 position of the oxolane ring, as the reaction center is not the stereocenter itself. However, computational studies can confirm this by analyzing the transition state geometries and ensuring no inversion or racemization occurs at the chiral center. More complex reactions, such as those involving ring-opening or rearrangements, would necessitate a thorough computational analysis of all possible stereoisomeric pathways to predict the major product.

Regioselectivity: In reactions where there are multiple potential sites for attack, computational methods can predict the regioselectivity by comparing the activation energies for attack at each site. For instance, under certain conditions, a strong base might induce elimination (E2) in competition with substitution. Computational analysis of the transition states for both the SN2 and E2 pathways would reveal which is kinetically favored.

Local reactivity descriptors, such as Fukui functions or the dual descriptor, can be calculated to identify the most reactive sites within the molecule. These descriptors pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. For this compound, such analysis would be expected to show a high propensity for nucleophilic attack at the carbon atom of the bromomethyl group.

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Predicted Reactivity |

| C (of CH2Br) | High Positive Value | Most likely site for nucleophilic attack. |

| C3 (chiral center) | Low Value | Less susceptible to direct nucleophilic attack. |

| O (ether) | Low Value | Unlikely to be the primary site of attack by most nucleophiles. |

Applications of 3r 3 Bromomethyl Oxolane in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The primary utility of (3R)-3-(Bromomethyl)oxolane lies in its function as a chiral synthon. The C3 stereocenter is preserved throughout many standard synthetic transformations of the bromomethyl group, allowing for the transfer of chirality into a target molecule. This property is fundamental to asymmetric synthesis, where the control of stereochemistry is paramount.

The bromomethyl group of this compound is an excellent electrophilic handle for nucleophilic substitution reactions (SN2), enabling the straightforward synthesis of a variety of enantiopure derivatives.

Hydroxylated Compounds: Direct substitution with hydroxide (B78521) or, more commonly, with an acetate (B1210297) salt followed by hydrolysis, yields the corresponding chiral alcohol, (3R)-3-(hydroxymethyl)oxolane. This transformation provides access to a chiral C5 alcohol unit that is prevalent in many biologically active molecules.

Aminated Compounds: The synthesis of the corresponding chiral amine, (3R)-3-(aminomethyl)oxolane, can be achieved through several reliable methods. A common and efficient route involves the substitution of the bromide with sodium azide (B81097) to form an intermediate azidomethyl compound. nih.govacs.org Subsequent reduction of the azide, typically via catalytic hydrogenation or with reagents like lithium aluminum hydride, furnishes the primary amine without affecting the stereocenter. nih.govacs.org These aminated tetrahydrofuran (B95107) derivatives are significant, as the 3-amino-tetrahydrofuran core is a feature in various pharmaceutical agents. google.com

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Sodium Acetate (NaOAc) 2. Sodium Hydroxide (NaOH) | (3R)-3-(Hydroxymethyl)oxolane | SN2 Substitution / Hydrolysis |

| This compound | 1. Sodium Azide (NaN₃) 2. H₂, Pd/C or LiAlH₄ | (3R)-3-(Aminomethyl)oxolane | SN2 Substitution / Reduction |

Chiral pyrrolidines and piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and approved drugs. dicp.ac.cnresearchgate.netmdpi.com this compound serves as a versatile electrophile for constructing these N-heterocycles.

The chiral oxolane moiety can be appended to a nitrogen atom of a suitable precursor via N-alkylation. For instance, reaction with a primary amine that contains a second functional group can set the stage for a subsequent intramolecular cyclization to form the desired pyrrolidine (B122466) or piperidine (B6355638) ring. This strategy allows the incorporation of the chiral tetrahydrofuran unit as a substituent on the nitrogen heterocycle, influencing the molecule's conformation and biological activity. The synthesis of complex pyrrolidine derivatives often involves the alkylation of nitrogen nucleophiles with alkyl halides like allyl bromide, a reaction directly analogous to the potential use of this compound. acs.org

| Precursor | Reagents | Intermediate | Subsequent Steps | Final Scaffold |

|---|---|---|---|---|

| Ethyl 4-aminobutanoate | 1. This compound 2. Base (e.g., K₂CO₃) | N-((R)-oxolan-3-ylmethyl) substituted amino ester | Intramolecular cyclization (e.g., Dieckmann condensation) | Chiral N-substituted Pyrrolidinone |

| 5-Aminopentan-1-ol | 1. This compound 2. Base (e.g., Et₃N) | N-((R)-oxolan-3-ylmethyl) substituted amino alcohol | Intramolecular cyclization (e.g., Appel reaction) | Chiral N-substituted Piperidine |

A fundamental challenge in organic synthesis is the creation of new carbon-carbon bonds with stereochemical control. This compound is an effective electrophile for the alkylation of carbon nucleophiles, particularly enolates derived from ketones, esters, or other carbonyl compounds. 182.160.97libretexts.org

In this process, a strong base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon of a carbonyl compound, generating a nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic CH₂Br group of this compound in a classic SN2 reaction, forming a new C-C bond. fiveable.melibretexts.org This reaction attaches the chiral C5 side chain to the carbonyl compound, effectively elongating the carbon skeleton while introducing a predefined stereocenter. This method is a powerful tool for building up molecular complexity from simpler starting materials. uwo.ca

| Nucleophile Precursor | Base | Electrophile | Product Type |

|---|---|---|---|

| Cyclohexanone | Lithium Diisopropylamide (LDA) | This compound | 2-(((R)-Oxolan-3-yl)methyl)cyclohexan-1-one |

| Diethyl Malonate | Sodium Ethoxide (NaOEt) | This compound | Diethyl 2-(((R)-Oxolan-3-yl)methyl)malonate |

Role in Natural Product Synthesis

The substituted tetrahydrofuran motif is a recurring structural feature in a vast number of natural products, especially those isolated from marine organisms and plants. nih.govresearchgate.netnih.gov These compounds exhibit a wide range of potent biological activities, including antitumor and antimicrobial properties. nih.gov Consequently, this compound represents a strategically important chiral building block for the total synthesis of these complex molecules. rsc.org

Many polyketide and terpenoid natural products feature embedded or pendant tetrahydrofuran rings. nih.govescholarship.org The synthesis of these molecules often relies on a convergent strategy where key fragments are prepared separately and then joined. This compound and its derivatives are ideal candidates for such fragments, providing a reliable route to the chiral cyclic ether portion of the target molecule. Synthetic strategies can envision its incorporation via either C-O or C-C bond formation, connecting it to the main carbon chain of the developing polyketide or terpenoid backbone.

This compound is a versatile starting point for the synthesis of other important chiral motifs, such as lactones and ethers.

Chiral Ethers: The most direct application of this compound in this context is the Williamson ether synthesis. Reaction with a sodium or potassium alkoxide (generated from a desired alcohol) leads to the formation of a new ether linkage through nucleophilic substitution of the bromide. This method allows for the attachment of the chiral oxolane unit to a wide variety of other molecular fragments, including other natural product precursors.

Chiral Lactones: While more complex, synthetic routes to chiral lactones can also be devised. For example, the bromomethyl group can be converted into a two-carbon carboxylic acid chain via reaction with cyanide followed by hydrolysis. Subsequent oxidative cleavage or rearrangement of the tetrahydrofuran ring, potentially through methods like Baeyer-Villiger oxidation of a corresponding ketone, could lead to the formation of a chiral lactone. conicet.gov.ar Alternatively, the chiral alcohol derived from the starting material can be used in esterification reactions to build precursors for macrocyclization into complex macrolactones.

Utility in the Preparation of Complex Organic Molecules

The chiral nature and inherent reactivity of this compound make it a valuable building block in the synthesis of intricate organic structures. Its tetrahydrofuran core is a common motif in numerous biologically active natural products and pharmaceuticals. The presence of a stereodefined center at the C3 position, combined with a reactive bromomethyl handle, allows for its incorporation into larger molecules with a high degree of stereochemical control.

Synthesis of Chiral Intermediates for Bioactive Compounds

A significant application of this compound lies in its use as a precursor for chiral intermediates essential for the synthesis of bioactive compounds, particularly antiviral agents. The chiral tetrahydrofuran (THF) moiety is a key structural component in a number of pharmaceuticals.

A prominent example is found in the synthesis of HIV protease inhibitors. The drug Darunavir, a second-generation HIV-1 protease inhibitor, contains a crucial bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand. lookchem.comchemicalbook.comchemdad.com This specific stereoisomer is vital for the drug's high efficacy against both wild-type and drug-resistant HIV strains. acs.org Various synthetic routes have been developed to produce this key intermediate, highlighting the importance of chiral precursors that can establish the required stereocenters. acs.orggoogle.com

This compound serves as a strategic starting material for accessing such complex THF-based structures. The compound's defined stereochemistry at the C3 position provides a foundational chiral center. The bromomethyl group acts as a versatile electrophilic site for nucleophilic substitution reactions. This allows for the attachment of various side chains which can be further manipulated and cyclized to form more complex fused ring systems like the one found in Darunavir. For instance, the bromide can be displaced by an oxygen nucleophile to initiate the formation of a second fused furan (B31954) ring, a key step in building the core of the Darunavir side chain.

The following table outlines the progression from a simple chiral oxolane derivative to a key pharmaceutical intermediate, illustrating the strategic importance of such building blocks.

| Starting Material Precursor | Key Reaction Type | Intermediate | Target Bioactive Molecule |

| (3R)-3-(Hydroxymethyl)oxolane | Bromination | This compound | Darunavir (HIV Protease Inhibitor) |

| This compound | Nucleophilic Substitution / Cyclization | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol lookchem.comchemicalbook.com | Darunavir (HIV Protease Inhibitor) |

Development of Chemical Libraries with Stereochemical Diversity

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to explore chemical space efficiently. cam.ac.ukscispace.comresearchgate.net this compound is an excellent scaffold for DOS due to its combination of a fixed chiral center and a highly reactive functional group.

This allows for the generation of chemical libraries with significant stereochemical diversity. cam.ac.uk By starting with the enantiomerically pure this compound, chemists can ensure that one stereocenter in the resulting library is constant. The diversity is then introduced by reacting the bromomethyl group with a wide array of nucleophiles in a parallel synthesis format. scispace.com This approach generates a library of compounds where the variation (appendage diversity) is linked to a defined stereochemical core.

Such libraries are invaluable for screening against biological targets. The fixed stereochemistry reduces the complexity of structure-activity relationship (SAR) studies, as any observed changes in biological activity can be more directly attributed to the varied substituent introduced via the nucleophilic substitution reaction.

The table below illustrates a hypothetical example of how a stereochemically defined library could be generated from this compound.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Compound Class |

| Oxygen | Sodium Phenoxide | Aryl Ether | Aryl ether derivatives |

| Nitrogen | Piperidine | Tertiary Amine | Amino-oxolane derivatives |

| Sulfur | Sodium Thiophenoxide | Thioether | Thioether derivatives |

| Carbon | Sodium Cyanide | Nitrile | Cyano-oxolane derivatives |

| Phosphorus | Lithium diphenylphosphide | Tertiary Phosphine (B1218219) | Phosphine-oxolane derivatives |

Derivatization for Advanced Materials Research (e.g., Chiral Polymers, Ligands)

The unique stereochemical and functional properties of this compound extend its utility beyond pharmaceutical synthesis into the realm of advanced materials science. Derivatization of this chiral building block provides access to novel chiral monomers and ligands for the development of specialized materials.

Chiral Ligands: Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they are used to create catalysts for enantioselective reactions. researchgate.netnih.govtcichemicals.com this compound can be readily converted into a chiral phosphine ligand. A typical synthetic route involves the nucleophilic substitution of the bromide with a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂). The resulting product is a P-chiral phosphine ligand where the stereocenter on the oxolane backbone can influence the chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic processes like asymmetric hydrogenation or C-H functionalization.

Chiral Polymers: Chiral polymers are materials with unique optical properties and are used in applications such as chiral chromatography, sensors, and stereoselective catalysis. This compound can serve as a precursor to chiral monomers for polymerization.

One potential pathway is through derivatization of the bromomethyl group into a polymerizable functionality. For example, substitution with azide followed by reduction would yield (3R)-3-(aminomethyl)oxolane. This chiral amine could then be used as a monomer in the synthesis of chiral polyamides or polyimides.

Another approach is the cationic ring-opening polymerization (CROP) of the oxolane ring itself. mdpi.comorientjchem.org While the parent tetrahydrofuran undergoes CROP, the substituent at the C3 position can influence the polymerizability and the properties of the resulting polyether. By utilizing this compound or its derivatives, it is possible to synthesize chiral polyethers with pendant functional groups, where the stereochemistry is retained along the polymer backbone. These materials could have applications as chiral stationary phases or in enantioselective membrane separations.

The following table summarizes potential derivatizations of this compound for materials science applications.

| Derivatization Reaction | Resulting Derivative | Potential Application |

| Substitution with LiPPh₂ | (3R)-3-((Diphenylphosphino)methyl)oxolane | Chiral ligand for asymmetric catalysis |

| Substitution with NaN₃, then reduction | (3R)-3-(Aminomethyl)oxolane | Chiral monomer for polyamides/polyimides |

| Substitution with Potassium Phthalimide, then hydrolysis | (3R)-3-(Aminomethyl)oxolane | Chiral monomer for polyamides/polyimides |

| Substitution with Sodium Acetate, then hydrolysis | (3R)-3-(Hydroxymethyl)oxolane | Chiral monomer for polyesters/polyethers |

| Cationic Ring-Opening Polymerization | Poly(this compound) | Chiral polyether with reactive pendants |

Analytical Methodologies for Stereochemical Purity and Compound Characterization

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess Determination

Chromatographic methods are the industry and academic standard for the determination of enantiomeric excess (ee). nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are powerful tools for separating enantiomers, allowing for their quantification. nih.govcsfarmacie.cz The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method for enantiomeric separation and can be operated in various modes, including normal phase, reversed-phase, and polar organic mode. mdpi.com The choice of CSP and mobile phase is critical for achieving successful separation. csfarmacie.cz For a compound like (3R)-3-(Bromomethyl)oxolane, CSPs based on polysaccharides (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptides have demonstrated broad applicability for a wide range of chiral molecules. mdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol in normal-phase mode, is optimized to achieve baseline resolution. chromatographyonline.comaocs.org

Gas Chromatography (GC): Chiral GC is particularly suitable for volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly relevant technique. Cyclodextrin-based CSPs are commonly employed in capillary GC for chiral separations. nih.gov For instance, the enantiomers of the structurally similar compound 4-chloromethyl-2,2-dimethyl-1,3-dioxolane were successfully separated using a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. nih.gov This indicates that a similar approach would be effective for resolving the enantiomers of 3-(Bromomethyl)oxolane. Optimization of the temperature program and carrier gas flow rate is crucial for achieving high resolution. nih.gov

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Elution Mode | Key Optimization Parameters |

|---|---|---|---|---|

| HPLC | Derivatized Polysaccharides (e.g., Amylose, Cellulose) | Hexane/Isopropanol mixtures | Normal Phase (NP) | Solvent ratio, flow rate, column temperature |

| HPLC | Macrocyclic Glycopeptides (e.g., Vancomycin, Teicoplanin) | Acetonitrile/Methanol/Acid/Base modifiers | Polar Organic (PO) | Modifier concentration, pH, flow rate |

| GC | Derivatized Cyclodextrins (e.g., β-cyclodextrin) | Helium or Hydrogen | N/A | Temperature program (gradient), inlet pressure, linear velocity |

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral NMR, VCD/ORD/CD Spectroscopy)

While chromatography quantifies the ratio of enantiomers, chiroptical spectroscopic methods are instrumental in assigning the absolute configuration (AC) of a chiral molecule in solution. researchgate.net These techniques measure the differential interaction of chiral molecules with polarized light.

Vibrational and Electronic Circular Dichroism (VCD/ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the AC of chiral molecules. nih.gov VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions, while ECD does so in the UV-visible region, corresponding to electronic transitions. The modern approach involves comparing the experimentally measured spectrum with quantum chemical calculations of the predicted spectra for each enantiomer (e.g., R and S). researchgate.netnih.gov A good correlation between the experimental and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of its absolute configuration. nih.gov This combined experimental-theoretical approach has become a reliable alternative to crystallographic methods, especially for non-crystalline samples. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD spectrum, is characteristic of a specific chiral molecule and can be used for stereochemical assignment, often in conjunction with ECD and VCD to increase the reliability of the determination. nih.gov

Chiral Nuclear Magnetic Resonance (NMR): NMR spectroscopy, in the presence of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used for stereochemical analysis. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net By converting the chiral analyte into a pair of diastereomers (e.g., by esterification), the NMR signals for the protons or other nuclei near the stereocenter will exhibit different chemical shifts. The analysis of these chemical shift differences (Δδ) between the two diastereomeric derivatives can be used to deduce the absolute configuration at the chiral center. researchgate.net

| Method | Principle | Primary Application for this compound | Key Advantage |

|---|---|---|---|

| VCD/ECD | Differential absorption of left and right circularly polarized light (infrared/UV-Vis). | Determination of absolute configuration in solution by comparison with theoretical calculations. | Does not require crystallization; provides high confidence in AC assignment. researchgate.net |

| ORD | Measures the rotation of plane-polarized light as a function of wavelength. | Complementary to VCD/ECD for confirming absolute configuration. nih.gov | Provides data across a wide range of wavelengths. |

| Chiral NMR | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) leading to distinguishable NMR signals. | Assignment of absolute configuration by analyzing chemical shift differences in diastereomeric derivatives. researchgate.net | Utilizes standard NMR instrumentation; provides detailed structural information near the stereocenter. |

Crystallographic Analysis of Derivatives for Absolute Configuration Determination

X-ray crystallography is considered the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, this technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are liquids or oils at room temperature, as this compound is likely to be.

To overcome this limitation, the liquid compound can be converted into a crystalline derivative. This is achieved by reacting it with a suitable co-former to produce a salt or a covalent compound with a higher propensity to crystallize. For this compound, derivatization could involve nucleophilic substitution of the bromide with a carboxylate or amine from a known chiral molecule to form a crystalline ester or ammonium salt.

Once a suitable crystal is obtained, the absolute configuration is typically determined using anomalous dispersion. The presence of a relatively heavy atom like bromine in the molecule is advantageous, as it produces a measurable anomalous scattering effect of X-rays. By analyzing the intensities of Bijvoet pairs of reflections, the absolute structure of the molecule can be determined with high confidence.

| Derivative Type | Reactant Example | Rationale |

|---|---|---|

| Crystalline Ester | 3,5-Dinitrobenzoic acid | Introduces rigid, planar groups that promote crystal lattice formation through π-stacking and hydrogen bonding. |

| Crystalline Amide | (R)-1-Phenylethylamine | Reaction with a chiral amine to form a diastereomeric amide, which may crystallize more readily. |

| Crystalline Thiourea | (S)-1-(1-Naphthyl)ethyl isothiocyanate | Forms a stable, often crystalline, thiourea derivative. The naphthyl group aids in crystallization. |

| Quaternary Ammonium Salt | Trimethylamine followed by salt formation with a chiral acid like (R)-mandelic acid | Creates an ionic species, and the resulting salt often has a high melting point and crystallinity. |

Emerging Research Directions and Future Perspectives for 3r 3 Bromomethyl Oxolane

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For (3R)-3-(Bromomethyl)oxolane, future efforts will likely concentrate on biocatalytic and flow chemistry approaches to overcome the limitations of traditional synthetic routes.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While specific enzymatic routes to this compound are still under development, the broader field of biocatalytic halogenation and the chemoenzymatic synthesis of chiral synthons provide a fertile ground for future research.

Enzymes, particularly halogenases, have demonstrated the ability to perform regio- and stereoselective halogenation on a variety of substrates. tandfonline.comnih.govbiorxiv.org The application of such enzymes could enable the direct and selective bromination of a suitable oxolane precursor, obviating the need for harsh reagents and protecting group manipulations. Chemoenzymatic strategies, which combine the best of chemical and biological transformations, also hold significant promise. For instance, an enzymatic resolution of a racemic mixture or a desymmetrization of a prochiral substrate could provide a chiral intermediate that is then chemically converted to this compound. nih.govresearchgate.netnih.govpharmasalmanac.com

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

| Approach | Enzyme Class | Potential Substrate | Key Advantage |

| Direct Enzymatic Bromination | Halogenase | 3-Methyloxolane or a functionalized derivative | High stereoselectivity and regioselectivity, mild reaction conditions. |

| Kinetic Resolution | Lipase, Esterase | Racemic 3-(hydroxymethyl)oxolane derivative | Separation of enantiomers to yield a precursor to the desired (R)-enantiomer. |

| Desymmetrization | Dehydrogenase, Baeyer-Villiger monooxygenase | Prochiral 3,3-disubstituted oxolane derivative | Creation of a chiral center from a prochiral molecule with high enantiomeric excess. |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of chiral tetrahydrofuran (B95107) derivatives has already been successfully demonstrated using flow chemistry, suggesting a promising future for the production of this compound in continuous systems. nih.govnih.gov

A continuous flow process for the synthesis of this compound could involve the seamless integration of reaction and purification steps, leading to higher yields and purity. For example, a chiral catalyst could be immobilized in a packed-bed reactor, allowing for its continuous reuse and minimizing contamination of the product stream. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can also lead to improved selectivity and reduced byproduct formation. nih.gov

Exploration of Unconventional Reactivity Patterns

While the bromomethyl group of this compound is known to participate in conventional nucleophilic substitution reactions, there is a significant opportunity to explore its unconventional reactivity. Future research may uncover novel transformations that expand the synthetic utility of this chiral building block.